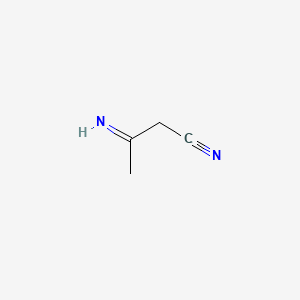

Butanenitrile, 3-imino-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Butanenitrile, 3-imino- is a useful research compound. Its molecular formula is C4H6N2 and its molecular weight is 82.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality Butanenitrile, 3-imino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanenitrile, 3-imino- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Alzheimer’s Disease Research

One of the most notable applications of Butanenitrile, 3-imino- is as a precursor in the development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in the pathogenesis of Alzheimer's disease. The compound has been identified as a part of the molecular structure for several BACE1 inhibitors, such as Verubecestat (MK-8931) .

Key Findings:

- Mechanism of Action: BACE1 inhibitors like Verubecestat reduce levels of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. Studies have shown that these inhibitors effectively lower cerebrospinal fluid (CSF) and brain Aβ levels in both animal models and human trials .

- Clinical Trials: Verubecestat has undergone Phase 3 clinical evaluation, demonstrating its potential efficacy in treating mild to moderate Alzheimer's disease .

Antimicrobial Activity

Research into Butanenitrile derivatives indicates potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains .

Case Studies:

- Antibacterial Testing: Studies have reported that certain derivatives exhibit minimal inhibitory concentrations (MIC) in the low µg/mL range against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial activity .

Organic Synthesis

Butanenitrile, 3-imino- serves as an important intermediate in organic synthesis, particularly in the formation of complex nitrogen-containing compounds. Its reactivity allows it to participate in various coupling reactions and cyclization processes.

Synthesis Pathways:

- Intramolecular Reactions: The compound can undergo intramolecular nucleophilic substitutions and oxidative N-N bond formations under specific conditions, leading to the synthesis of diverse heterocycles .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Intramolecular N-N bond formation | Copper catalysis at elevated temp | Varies |

| Coupling reactions | Mild conditions | High |

Structure-Activity Relationship Studies

The effectiveness of Butanenitrile derivatives in medicinal applications is often evaluated through structure-activity relationship (SAR) studies. These studies help identify how modifications to the chemical structure influence biological activity.

Notable Insights:

Análisis De Reacciones Químicas

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions:

Base-Catalyzed Hydrolysis Pathway :

-

Nucleophilic addition of hydroxide to the nitrile carbon, forming an imine anion intermediate.

-

Protonation by water yields imidic acid, which tautomerizes to an amide.

-

Further hydrolysis produces carboxylic acids with NH₄⁺ as a byproduct.

Example Reaction Table

| Conditions | Product | Key Intermediate | Reference |

|---|---|---|---|

| NaOH/H₂O, reflux | 3-Iminobutanoic acid | Amide tautomer | |

| H₃O⁺/H₂O | Partial hydrolysis | Iminium ion |

Nucleophilic Additions

The imino group acts as a site for nucleophilic attack:

Reaction with Alcohols :

-

Trihaloethanol derivatives (e.g., CF₃CH₂OH) react with nitriles in HCl to form imidates (R-O-C=NH).

-

Example:

C4H6N2+CF3CH2OHHClCF3CH2−O−C(=NH)−C3H6N

Sulfonation and Coupling Reactions

The nitrile group facilitates sulfonation and cross-coupling:

Sulfonyl Group Incorporation :

-

Reacts with sulfonylating agents (e.g., DABCO·(SO₂)₂) in acetonitrile to form sulfonylbutanenitrile derivatives :

C4H6N2+DABCO⋅(SO2)2→C4H5N2SO2−R

Optimized Reaction Conditions

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| CuOAc | CH₃CN | 71% | |

| Cu(OAc)₂ | 1,4-Dioxane | 37% |

Tautomerization and Cyclization

The imino group may tautomerize to an enamine, enabling cyclization:

Intramolecular Cyclization :

-

Under acidic conditions, the imine forms a five-membered ring via proton transfer-elimination (PADPED mechanism):

C4H6N2H+Cyclic enamine

Reductive Transformations

The nitrile group is reducible to amines or imines:

NaCNBH₃ Reduction :

-

Selective reduction of the iminium intermediate (protonated imine) yields primary amines:

C4H6N2NaCNBH3,pH 6C4H8N2

Thermal Decomposition

At elevated temperatures, the compound undergoes degradation:

Key Mechanistic Insights

Propiedades

Número CAS |

1118-60-1 |

|---|---|

Fórmula molecular |

C4H6N2 |

Peso molecular |

82.10 g/mol |

Nombre IUPAC |

3-iminobutanenitrile |

InChI |

InChI=1S/C4H6N2/c1-4(6)2-3-5/h6H,2H2,1H3 |

Clave InChI |

CSIFGMFVGDBOQC-UHFFFAOYSA-N |

SMILES canónico |

CC(=N)CC#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.